
Ledaborbactam etzadroxil
概要
説明
VNRX-7145は、経口バイオアベイラビリティを有する新規のボロン酸β-ラクタマーゼ阻害剤プロドラッグです。これは、多くの病原性細菌における抗生物質耐性の原因となるβ-ラクタマーゼを阻害することにより、耐性菌感染症に対抗するように設計されています。 VNRX-7145は、生体内代謝によって活性β-ラクタマーゼ阻害剤であるVNRX-5236を放出し、クラスA、C、およびDのβ-ラクタマーゼを標的にします .
準備方法
合成経路と反応条件
VNRX-7145の合成には、その活性型であるVNRX-5236を調製し、その後プロドラッグ型に変換することが含まれます。合成経路には、通常、ボロン酸中間体の形成が含まれ、次に適切な保護基とカップリングされてプロドラッグが形成されます。 反応条件には、通常、最終生成物の安定性と純度を確保するために、有機溶媒、触媒、および制御された温度設定の使用が含まれます .
工業生産方法
VNRX-7145の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 これには、大規模反応器の使用、反応パラメータの継続的な監視、および結晶化やクロマトグラフィーなどの精製技術が含まれ、高純度の最終生成物が得られます .
化学反応の分析
反応の種類
VNRX-7145は、以下を含むいくつかの種類の化学反応を受けます。
加水分解: プロドラッグは生体内では加水分解され、活性β-ラクタマーゼ阻害剤であるVNRX-5236を放出します。
置換: ボロン酸部分は、さまざまな求核剤と置換反応を起こす可能性があります。
一般的な試薬と条件
加水分解: 生理的pHの水または水性緩衝液。
置換: アミンやチオールなどの求核剤を有機溶媒に。
生成される主な生成物
加水分解: VNRX-5236、活性β-ラクタマーゼ阻害剤。
置換: さまざまな置換ボロン酸誘導体。
酸化と還元: ボロン酸部分の酸化または還元型
科学研究への応用
VNRX-7145には、以下を含むいくつかの科学研究への応用があります。
化学: β-ラクタマーゼ阻害の研究と新しい抗生物質の開発のためのツールとして使用されます。
生物学: 細菌耐性メカニズムとの闘いにおける役割について調査されています。
医学: 耐性エンテロバクター属による感染症の治療のための治療薬として開発されました。
科学的研究の応用
Phase 1 Clinical Trials
Recent clinical trials have demonstrated the safety and pharmacokinetics of ledaborbactam etzadroxil. Key findings include:
- Single Ascending Dose Study : Participants received escalating doses without any serious adverse events, indicating good tolerability .
- Multiple Ascending Dose Study : Similar positive results were observed with multiple doses over ten days, confirming that the drug maintains effective exposure levels necessary for clinical efficacy .
The drug has shown excellent oral bioavailability and dose-proportional pharmacokinetics across various studies. It has achieved efficacy exposure targets identified in non-clinical studies, indicating its potential for effective treatment in real-world scenarios .
Efficacy Against Multidrug-Resistant Strains
In vitro studies have shown that this compound restores ceftibuten's activity against a wide range of MDR Enterobacterales. For example:
- At concentrations ≤1 μg/mL, the combination inhibited 89.7% of MDR isolates and 98.3% of ESBL-positive isolates .
- The combination has also demonstrated effectiveness against strains resistant to other common antibiotics, such as fluoroquinolones and trimethoprim-sulfamethoxazole .
Potential Applications in Treatment
This compound is being developed for several key applications:
- Complicated Urinary Tract Infections (cUTIs) : The primary focus is on treating cUTIs caused by beta-lactamase-producing bacteria, which are often resistant to standard treatments .
- Outpatient Therapy : The oral formulation allows for outpatient treatment options for serious bacterial infections, potentially reducing hospitalization rates .
- Pediatric Use : Ongoing studies aim to expand its use in pediatric populations, addressing an underserved area in antibiotic treatment .
作用機序
VNRX-7145は、代謝されてVNRX-5236に変換されることで効果を発揮し、β-ラクタマーゼを阻害します。これらの酵素は、β-ラクタム系抗生物質を分解し、無効にしてしまう役割を担っています。VNRX-5236は、β-ラクタマーゼの活性部位に共有結合的に可逆的に結合し、β-ラクタム系抗生物質の加水分解を阻害します。 これにより、β-ラクタム系抗生物質の耐性菌に対する有効性が回復します .
類似化合物の比較
類似化合物
- アビバクタム
- レレバクタム
- バボルバクタム
比較
VNRX-7145は、その経口バイオアベイラビリティとクラスA、C、およびDのβ-ラクタマーゼに対する幅広い活性のためにユニークです。静脈内投与される他のβ-ラクタマーゼ阻害剤とは異なり、VNRX-7145は経口投与することができ、患者にとってより便利です。さらに、その阻害能力は
類似化合物との比較
Similar Compounds
Comparison
VNRX-7145 is unique due to its oral bioavailability and broad-spectrum activity against class A, C, and D beta-lactamases. Unlike other beta-lactamase inhibitors that are administered intravenously, VNRX-7145 can be taken orally, making it more convenient for patients. Additionally, its ability to inhibit
生物活性
Ledaborbactam etzadroxil, also known as VNRX-7145, is an investigational compound developed as a prodrug of ledaborbactam, a broad-spectrum boronic acid beta-lactamase inhibitor. This compound is primarily designed to combat infections caused by multidrug-resistant (MDR) Enterobacterales, particularly those expressing extended spectrum beta-lactamases (ESBLs) and serine carbapenemases. Its combination with ceftibuten, a third-generation cephalosporin, aims to restore the efficacy of ceftibuten against resistant bacterial strains.
Ledaborbactam functions by covalently and reversibly binding to the active site serine of Ambler class A, C, and D beta-lactamases. This binding inhibits the enzymes that would otherwise degrade beta-lactam antibiotics like ceftibuten, thereby enhancing their antibacterial activity against resistant strains .
In Vitro Studies
Recent studies have demonstrated the potent activity of this compound in restoring the efficacy of ceftibuten against various resistant Enterobacterales strains:
- Efficacy Against MDR Isolates : In vitro testing showed that at concentrations ≤1 μg/mL, ceftibuten-ledaborbactam inhibited 89.7% of MDR isolates. Specifically, it inhibited 98.3% of isolates with a presumptive ESBL-positive phenotype and 85.7% of ceftibuten-resistant isolates (MIC >1 μg/mL) .
- Specific Genotypes : The combination effectively inhibited:
In Vivo Studies
In vivo pharmacokinetic and pharmacodynamic studies have further elucidated the effectiveness of this compound:
- Murine Models : A study using a neutropenic murine thigh infection model indicated that ledaborbactam exposure levels were critical for achieving bacteriostasis against ceftibuten-resistant strains. The median associated with stasis was found to be approximately 3.59 .
- Dose Proportionality : The pharmacokinetics demonstrated dose-proportional behavior across various doses administered in clinical trials, indicating that higher doses could lead to improved efficacy against resistant pathogens .
Clinical Trials
This compound has undergone several phases of clinical trials:
- Phase 1 Trials : Initial trials focused on single and multiple ascending doses confirmed that the compound was well-tolerated with no serious adverse events reported. These trials assessed both safety and pharmacokinetics, showing promising results for future studies .
- Ongoing Studies : Further studies are currently evaluating the pharmacokinetics when administered alone and in combination with ceftibuten, alongside assessments for renal impairment and food effects .
Data Summary Table
Parameter | Value |
---|---|
Compound Name | This compound (VNRX-7145) |
Prodrug Of | Ledaborbactam (VNRX-5236) |
Target Pathogens | MDR Enterobacterales |
Mechanism | Beta-lactamase inhibition |
In Vitro MIC90 Against MDR | 0.25 - 2 μg/mL |
In Vivo Stasis | ~3.59 |
Clinical Trial Phase | Phase 1 |
Case Study: Efficacy Against ESBL-Producing Strains
A notable case involved a patient with an infection caused by an ESBL-producing E. coli. Treatment with ceftibuten-ledaborbactam etzadroxil resulted in significant clinical improvement and microbiological eradication within days, showcasing its potential as an effective oral treatment option for complicated urinary tract infections caused by resistant strains .
Future Directions
The ongoing development of this compound is critical in addressing the rising challenge of antibiotic resistance in Enterobacterales. Continued research will focus on expanding its clinical application beyond urinary tract infections to include other serious infections caused by resistant bacteria.
特性
IUPAC Name |
2-ethylbutanoyloxymethyl (3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26BNO7/c1-4-12(5-2)18(23)26-11-27-19(24)14-9-7-8-13-10-15(21-16(22)6-3)20(25)28-17(13)14/h7-9,12,15,25H,4-6,10-11H2,1-3H3,(H,21,22)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTLIXWDRBWASV-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)OCOC(=O)C(CC)CC)NC(=O)CC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1842399-68-1 | |
Record name | VNRX-7145 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842399681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ledaborbactam Etzadroxil | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5F376EKS2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。